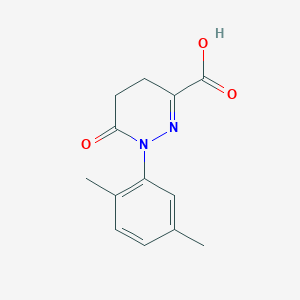

1-(2,5-Dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Description

Structural Characterization of 1-(2,5-Dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic characterization of this compound requires sophisticated X-ray diffraction techniques to elucidate its three-dimensional molecular structure. The compound crystallizes in a specific space group that accommodates the bulky 2,5-dimethylphenyl substituent while maintaining the integrity of the tetrahydropyridazine ring system. The crystallographic data reveals important structural parameters including bond lengths, bond angles, and torsional angles that define the molecular geometry.

The tetrahydropyridazine ring adopts a specific conformation that is influenced by the presence of the carbonyl group at position 6 and the carboxylic acid group at position 3. Similar tetrahydropyridazine derivatives have been shown to exhibit distinctive ring conformations, with the six-membered heterocyclic ring typically adopting a boat-like or envelope conformation depending on the substitution pattern. The presence of two nitrogen atoms in the ring creates unique electronic environments that influence the overall molecular geometry and crystal packing arrangements.

The crystal structure analysis provides crucial information about intermolecular interactions, including hydrogen bonding patterns formed by the carboxylic acid group and potential π-π stacking interactions involving the aromatic phenyl ring. These interactions play a fundamental role in determining the solid-state properties and stability of the compound. The crystallographic studies also reveal the spatial orientation of the 2,5-dimethylphenyl group relative to the tetrahydropyridazine ring, which has significant implications for the compound's electronic properties and potential biological activity.

Unit cell parameters, including lattice constants and space group symmetry, provide essential data for understanding the molecular packing efficiency and polymorphic behavior of the compound. The crystallographic analysis typically employs single-crystal X-ray diffraction techniques using monochromated radiation sources, with data collection performed at controlled temperatures to ensure optimal crystal quality and minimize thermal motion effects.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy serves as a cornerstone technique for the structural elucidation of this compound. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that correspond to the various proton environments within the molecule. The aromatic protons of the 2,5-dimethylphenyl group appear as distinct multiplets in the aromatic region, typically between 6.5 and 7.5 parts per million, with coupling patterns that reflect the substitution pattern of the benzene ring.

The methyl groups attached to the phenyl ring at positions 2 and 5 produce characteristic singlet signals in the aliphatic region, usually appearing around 2.2 to 2.4 parts per million. These signals serve as diagnostic markers for confirming the specific substitution pattern of the aromatic ring. The tetrahydropyridazine ring protons exhibit more complex splitting patterns due to the various coupling interactions between adjacent protons on the saturated portion of the ring system.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group typically appears downfield around 170-180 parts per million, while the carbonyl carbon at position 6 of the tetrahydropyridazine ring resonates in a similar region but with distinct chemical shift characteristics. The aromatic carbons of the phenyl ring produce signals in the range of 120-140 parts per million, with the quaternary carbons bearing methyl substituents showing characteristic upfield shifts compared to unsubstituted aromatic carbons.

The Nuclear Magnetic Resonance data also provides information about molecular dynamics and conformational behavior in solution. Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, can be employed to establish connectivity patterns and spatial relationships between different parts of the molecule. These advanced techniques are particularly valuable for confirming the substitution pattern and stereochemical aspects of the compound.

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy provides essential information about the functional groups present in this compound. The infrared spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes of the molecule. The carboxylic acid group produces a broad absorption band around 2500-3300 wavenumbers corresponding to the hydroxyl stretch, along with a sharp carbonyl stretch around 1700-1750 wavenumbers. The carbonyl group at position 6 of the tetrahydropyridazine ring exhibits a distinct absorption band in the 1650-1680 wavenumber region, which can be differentiated from the carboxylic acid carbonyl based on its frequency and intensity characteristics.

The aromatic Carbon-Hydrogen stretching vibrations appear around 3000-3100 wavenumbers, while the aliphatic Carbon-Hydrogen stretches of the methyl groups and tetrahydropyridazine ring protons occur in the 2800-3000 wavenumber range. The aromatic Carbon=Carbon stretching vibrations produce multiple bands in the 1400-1600 wavenumber region, which are characteristic of substituted benzene rings. The fingerprint region below 1400 wavenumbers contains numerous absorption bands that provide detailed structural information about the molecular framework and substitution patterns.

Mass spectrometric analysis confirms the molecular weight and provides structural information through fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 246, corresponding to the molecular weight of the compound. The fragmentation pattern reveals characteristic losses that correspond to specific structural elements, such as the loss of carboxylic acid functionality (45 mass units) or methyl groups (15 mass units) from the phenyl ring. Tandem mass spectrometry techniques can provide additional structural confirmation by analyzing the fragmentation pathways of specific ions.

High-resolution mass spectrometry enables the determination of exact molecular formula and elemental composition, confirming the presence of 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. This analytical technique is particularly valuable for distinguishing between structural isomers and confirming the identity of synthetic products or natural isolates.

Computational Chemistry Approaches

Density Functional Theory Calculations

Density Functional Theory calculations provide valuable insights into the electronic structure and properties of this compound. These computational studies employ various exchange-correlation functionals to predict molecular geometries, electronic properties, and thermodynamic parameters. The choice of basis set and functional significantly influences the accuracy of the calculations, with hybrid functionals such as B3LYP and M06-2X commonly employed for organic molecules containing heteroatoms.

The optimized molecular geometry obtained from Density Functional Theory calculations reveals important structural parameters including bond lengths, bond angles, and dihedral angles. The calculations predict the preferred conformation of the tetrahydropyridazine ring and the orientation of the 2,5-dimethylphenyl substituent relative to the heterocyclic core. The computational results provide theoretical support for experimental observations from X-ray crystallography and Nuclear Magnetic Resonance spectroscopy.

Vibrational frequency calculations validate the optimized geometry by ensuring the absence of imaginary frequencies, which would indicate a transition state rather than a stable molecular structure. The calculated vibrational frequencies can be compared with experimental infrared spectroscopic data to assess the accuracy of the computational model. Scaling factors are typically applied to theoretical frequencies to account for anharmonicity and basis set limitations.

Thermodynamic properties, including enthalpy, entropy, and Gibbs free energy, can be calculated at various temperatures to predict the stability and reactivity of the compound. These calculations are particularly valuable for understanding conformational preferences and predicting the relative stability of different molecular conformations or tautomeric forms.

Molecular Orbital Analysis and Electronic Properties

Molecular orbital analysis provides detailed insights into the electronic structure of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital represent the frontier orbitals that govern the chemical reactivity and electronic properties of the molecule. The energy gap between these orbitals, known as the highest occupied molecular orbital-lowest unoccupied molecular orbital gap, determines the electronic excitation energy and influences optical properties.

The molecular orbital analysis reveals the distribution of electron density throughout the molecule, highlighting regions of high and low electron density. The π-orbital system of the aromatic phenyl ring and the lone pairs on the nitrogen atoms of the tetrahydropyridazine ring contribute significantly to the frontier molecular orbitals. The carbonyl groups present in the molecule act as electron-withdrawing moieties that influence the overall electronic distribution.

Electrostatic potential maps provide visualization of the molecular charge distribution, identifying regions of positive and negative electrostatic potential. These maps are particularly useful for predicting intermolecular interactions and potential binding sites for molecular recognition processes. The carboxylic acid group typically exhibits a region of negative electrostatic potential, while the aromatic ring system may show regions of positive potential depending on the substitution pattern.

Natural bond orbital analysis decomposes the molecular wavefunction into localized orbitals that correspond to chemical bonds and lone pairs. This analysis provides information about bond polarities, hybridization states, and hyperconjugative interactions within the molecule. The analysis can reveal the degree of ionic character in specific bonds and identify stabilizing orbital interactions that contribute to the overall molecular stability.

Polarizability calculations predict the response of the molecule to external electric fields, which is relevant for understanding optical properties and intermolecular interactions. The molecular polarizability is related to the refractive index and can be used to predict macroscopic properties of materials containing the compound. Hyperpolarizability calculations extend this analysis to nonlinear optical properties, which may be relevant for specialized applications in photonics and optoelectronics.

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8-3-4-9(2)11(7-8)15-12(16)6-5-10(14-15)13(17)18/h3-4,7H,5-6H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNTYZHNCGYZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)CCC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301142717 | |

| Record name | 1-(2,5-Dimethylphenyl)-1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301142717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659069 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

733030-85-8 | |

| Record name | 1-(2,5-Dimethylphenyl)-1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733030-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dimethylphenyl)-1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301142717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- Pyridazine derivatives or hydrazine-based precursors.

- 2,5-Dimethylphenyl-substituted hydrazines or related aromatic amines.

- Carboxylation reagents or esters for introducing the carboxylic acid group.

Representative Synthetic Route

While specific detailed procedures for this exact compound are limited in open literature, analogous pyridazine carboxylic acids are prepared via condensation and cyclization reactions involving hydrazines and β-dicarbonyl compounds, followed by functional group modifications.

A plausible synthetic sequence includes:

Formation of Hydrazone Intermediate

Reaction of 2,5-dimethylphenylhydrazine with a suitable β-ketoester or β-diketone to form a hydrazone intermediate.Cyclization to Pyridazine Ring

Intramolecular cyclization under acidic or basic conditions to form the tetrahydropyridazine ring.Oxidation to 6-oxo Derivative

Controlled oxidation to introduce the keto group at the 6-position.Carboxylation or Hydrolysis

Conversion of ester or precursor groups to the carboxylic acid at the 3-position.

Example from Related Pyridazine Carboxylic Acid Syntheses

A related compound, 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, is synthesized by:

- Starting from methyl 4-methoxyacetoacetate and reacting with N,N-dimethylformamide dimethyl acetal to form an enamine intermediate.

- Addition of aminoacetaldehyde dimethyl acetal to form a substituted pyridazine precursor.

- Reaction with dimethyl oxalate and lithium hydride in methanol at controlled temperatures (-25 to 40 °C) for 14 hours.

- Subsequent hydrolysis and acidification steps to yield the carboxylic acid product.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Enamine formation | Methyl 4-methoxyacetoacetate + DMFDMA | 25-30 | 1.5 - 2 h | Room temperature stirring |

| Hydrazone formation | Aminoacetaldehyde dimethyl acetal addition | 20-30 | 1 - 2 h | Stirring |

| Cyclization | Dimethyl oxalate + LiH in methanol | -25 to 40 | 14 h | Temperature carefully controlled |

| Hydrolysis and acidification | LiOH addition, quench with 2 N HCl | 0-5 | 1 - 3 h | Extraction with EtOAc |

| Purification | Filtration, drying under vacuum | 40-50 | Overnight | Solid product obtained |

Research Findings and Optimization Notes

- The use of lithium hydride and lithium hydroxide is essential for efficient cyclization and hydrolysis steps, respectively.

- Maintaining low temperatures during base addition and acid quenching prevents side reactions and degradation.

- Multi-step purification including extraction and vacuum drying ensures high purity of the final compound.

- Yields are optimized by controlling reagent addition rates and reaction times, typically achieving moderate to good yields in the range of 60-80% for analogous compounds.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring or the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 1-(2,5-Dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid exhibits antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated that modifications to the pyridazine ring could enhance antibacterial efficacy against resistant strains .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as rheumatoid arthritis and inflammatory bowel disease. The mechanism involves the inhibition of pro-inflammatory cytokines .

Cancer Research

In cancer research, derivatives of this compound have been explored for their potential as antitumor agents. Preliminary studies indicate that certain modifications can lead to selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies .

Agricultural Sciences

Pesticide Development

The compound's structural features make it suitable for developing novel pesticides. Its efficacy in targeting specific pests while minimizing environmental impact is an area of active research. For example, formulations containing this compound have shown promise in controlling aphid populations without affecting beneficial insects .

Herbicide Potential

Additionally, research is being conducted on its potential as a herbicide. The ability to disrupt specific biochemical pathways in plants could lead to effective weed management strategies. Laboratory tests have indicated that certain derivatives can inhibit weed growth with minimal toxicity to crops .

Material Science

Polymer Chemistry

In material science, this compound has been utilized in synthesizing new polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research has shown that polymers modified with this compound exhibit superior performance in high-temperature applications .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Substituent Effects

The compound’s pyridazine core and carboxylic acid group enable hydrogen bonding and acid-base reactivity, common to its analogs. The 2,5-dimethylphenyl substituent distinguishes it from other derivatives, which vary in substituent type (e.g., halogen, methyl, ethyl) and position (e.g., meta, para). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison of Selected Analogs

Substituent Position and Electronic Effects

- This aligns with findings in , where N-(2,5-dimethylphenyl) carboxamides exhibited high PET-inhibiting activity (IC₅₀ ~10 µM) due to optimal lipophilicity and substituent positioning .

Solubility and Reactivity

- show solubility in chloroform, methanol, and DMSO .

- Carboxylic acid functionality enables salt formation or esterification, a feature shared across analogs. For instance, 1-(3-chlorophenyl)-6-oxo-... undergoes esterification reactions due to its reactive carboxyl group .

Biological Activity

1-(2,5-Dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS Number: 733030-85-8) is a compound that has garnered attention for its potential biological activities. This article compiles and synthesizes available research findings on its biological properties, mechanisms of action, and therapeutic potentials.

The compound's chemical structure is characterized by a tetrahydropyridazine core substituted with a dimethylphenyl group and a carboxylic acid moiety. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₃ |

| Molecular Weight | 246.262 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 434.5 ± 55.0 °C |

| Flash Point | 216.6 ± 31.5 °C |

Anticancer Properties

Recent studies indicate that derivatives of pyridazine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:

- In vitro Studies : A derivative exhibited IC₅₀ values ranging from 0.003 to 0.595 μM against human tumor cell lines including colon adenocarcinoma (HT-29) and melanoma (MEXF 462) .

Table summarizing anticancer activity:

| Cell Line | IC₅₀ (μM) |

|---|---|

| HT-29 (Colon Adenocarcinoma) | 0.003 |

| MEXF 462 (Melanoma) | 0.003 |

| OVXF 899 (Ovarian Adenocarcinoma) | 2.76 |

| PXF 1752 (Pleural Mesothelioma) | 9.27 |

Anti-inflammatory Effects

Compounds in the same chemical class have demonstrated anti-inflammatory properties by inhibiting the activity of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway . This inhibition can potentially lead to reduced inflammation and pain relief.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of similar compounds against various pathogens, indicating that they may serve as candidates for developing new antibiotics . The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : As noted, it inhibits COX enzymes and potentially other targets like histone deacetylases (HDACs), which are involved in cancer progression.

- Cell Cycle Arrest : Some studies suggest that these compounds may induce apoptosis in cancer cells by triggering cell cycle arrest at specific checkpoints.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Case Studies

A notable study investigated the effects of a similar pyridazine derivative on human cervical carcinoma cells (HeLa). The derivative was found to significantly reduce cell viability in a dose-dependent manner, suggesting potential therapeutic applications in cervical cancer treatment .

Q & A

Q. What are the common synthetic routes for preparing 1-(2,5-dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, and how are intermediates characterized?

The synthesis of this compound typically involves condensation reactions. For example, analogous tetrahydropyridazine derivatives are synthesized via the condensation of 2-oxo-glutaric acid with hydrazine to form the pyridazine core, followed by functionalization of the aromatic substituent . Intermediate characterization often employs nuclear magnetic resonance (NMR) spectroscopy (e.g., and ) to confirm regiochemistry and purity. For instance, methyl esters of related compounds show distinct chemical shifts for carbonyl carbons (δ ~165–170 ppm) and aromatic protons (δ ~7.0–8.0 ppm) .

Q. How is the structural integrity of this compound validated in academic research?

Structural validation combines spectral analysis and chromatographic techniques. NMR can identify proton environments (e.g., NH groups at δ ~10–12 ppm, aromatic protons), while NMR confirms carbonyl (C=O, δ ~165–175 ppm) and carboxylic acid (COOH, δ ~170–175 ppm) functionalities . High-performance liquid chromatography (HPLC) or mass spectrometry (MS) ensures purity (>95%) and molecular weight confirmation .

Advanced Research Questions

Q. What methodological challenges arise in achieving enantioselective synthesis of this compound, and how are they addressed?

Enantioselective synthesis requires precise control of stereochemistry. For example, chiral auxiliaries or catalysts (e.g., tosyl groups) can direct asymmetric induction during cyclization steps. In a related study, methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate was synthesized with >90% enantiomeric excess (ee) using column chromatography and chiral stationary phases . Challenges like racemization during esterification are mitigated by low-temperature protocols and inert atmospheres.

Q. How can researchers resolve contradictions in spectral data between synthetic batches?

Discrepancies in NMR or MS data often stem from impurities or tautomeric equilibria. Methodological solutions include:

- Comparative analysis : Cross-referencing with literature values (e.g., δ 2.5–3.0 ppm for methyl groups in 2,5-dimethylphenyl derivatives) .

- Advanced techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals or dynamic HPLC-MS to detect trace impurities .

- Reproducibility checks : Repeating reactions under controlled conditions (e.g., anhydrous solvents, standardized stoichiometry) .

Q. What strategies optimize the stability of this compound during experimental workflows?

Stability is influenced by pH, temperature, and light exposure. Methodological recommendations include:

- Storage : Lyophilized solid at -20°C under nitrogen to prevent hydrolysis of the carboxylic acid group.

- Handling : Use of amber vials to avoid photodegradation, as observed in structurally similar pyridazine derivatives .

- In situ stabilization : Buffered solutions (pH 6–8) to minimize lactamization or decarboxylation .

Q. How are computational methods integrated to predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations model reaction pathways. For example, the electrophilicity of the pyridazine ring can be predicted using frontier molecular orbital (FMO) analysis, guiding regioselective alkylation or acylation. Computational docking studies may also predict binding affinities for biological targets, though experimental validation via bioassays is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.